3-Carbamoyl-1-(2-ethoxy-2-oxoethyl)pyridin-1-ium bromide
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Overview
Description
3-Carbamoyl-1-(2-ethoxy-2-oxoethyl)pyridin-1-ium bromide is a chemical compound with the molecular formula C9H12BrNO2 It is known for its unique structure, which includes a pyridinium ring substituted with a carbamoyl group and an ethoxy-oxoethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Carbamoyl-1-(2-ethoxy-2-oxoethyl)pyridin-1-ium bromide typically involves the reaction of 2-chloro-1-(2-ethoxy-2-oxoethyl)pyridin-1-ium bromide with appropriate reagents. One common method includes the use of dimethyl acetylenedicarboxylate in the presence of triethylphosphite at room temperature, resulting in high yields .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
3-Carbamoyl-1-(2-ethoxy-2-oxoethyl)pyridin-1-ium bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed using reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles or electrophiles under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
3-Carbamoyl-1-(2-ethoxy-2-oxoethyl)pyridin-1-ium bromide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.
Mechanism of Action
The mechanism of action of 3-Carbamoyl-1-(2-ethoxy-2-oxoethyl)pyridin-1-ium bromide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(2-Ethoxy-2-oxoethyl)pyridinium bromide: A closely related compound with similar structural features.
1-(2-Ethoxy-2-oxoethyl)-2H-pyridin-2-ylium bromide: Another similar compound with slight variations in the pyridinium ring structure.
Uniqueness
3-Carbamoyl-1-(2-ethoxy-2-oxoethyl)pyridin-1-ium bromide is unique due to the presence of the carbamoyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
113305-81-0 |
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Molecular Formula |
C10H13BrN2O3 |
Molecular Weight |
289.13 g/mol |
IUPAC Name |
ethyl 2-(3-carbamoylpyridin-1-ium-1-yl)acetate;bromide |
InChI |
InChI=1S/C10H12N2O3.BrH/c1-2-15-9(13)7-12-5-3-4-8(6-12)10(11)14;/h3-6H,2,7H2,1H3,(H-,11,14);1H |
InChI Key |
URETUSOTFMNVDI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C[N+]1=CC=CC(=C1)C(=O)N.[Br-] |
Origin of Product |
United States |
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